

# Unveiling the Molecular Targets of TRG-035: A Technical Guide

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## Compound of Interest

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This technical whitepaper provides an in-depth analysis of the molecular targets of TRG-035, an investigational antibody therapy for tooth regeneration. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies that form the scientific basis for TRG-035's development.

## Executive Summary

TRG-035 is a humanized monoclonal antibody designed to stimulate tooth regrowth by targeting the Uterine Sensitization-Associated Gene-1 (USAG-1) protein. Preclinical research, primarily centered on murine precursor antibodies, has demonstrated that inhibition of USAG-1 promotes tooth development by modulating the Bone Morphogenetic Protein (BMP) and Wntless-related integration site (Wnt) signaling pathways. Currently, TRG-035 is undergoing Phase 1 clinical trials to assess its safety and optimal dosage in humans.

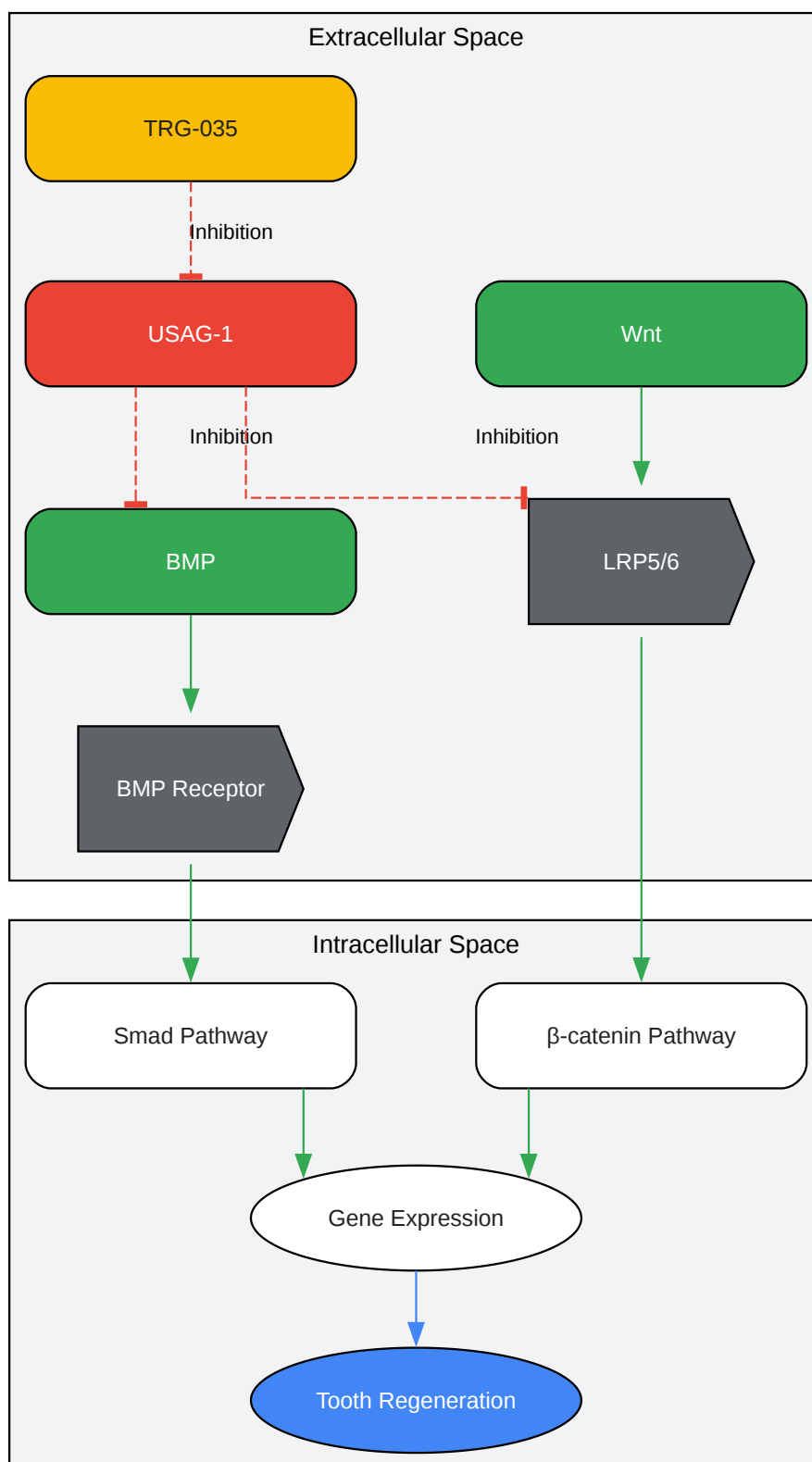
## The Molecular Target: USAG-1

The primary molecular target of TRG-035 is the USAG-1 protein, a known antagonist of both the BMP and Wnt signaling pathways.<sup>[1][2][3]</sup> These pathways are crucial for embryonic development, including the formation of teeth. By binding to and neutralizing USAG-1, TRG-035 effectively removes a natural inhibitor of tooth development, thereby allowing for the regeneration of teeth from dormant tooth buds.<sup>[2][3]</sup>

## Mechanism of Action

TRG-035's mechanism of action is centered on its ability to block the inhibitory effects of USAG-1 on the BMP and Wnt signaling cascades. The foundational preclinical studies utilized a panel of murine monoclonal antibodies raised against USAG-1. These studies revealed that the antibodies could be categorized based on their ability to interfere with USAG-1's interaction with BMPs and/or the Wnt co-receptor LRP5/6. Notably, antibodies that specifically disrupted the USAG-1/BMP interaction were sufficient to induce tooth regeneration. This suggests that the enhancement of BMP signaling is the critical downstream effect of USAG-1 inhibition for stimulating tooth development.

Below is a diagram illustrating the proposed signaling pathway.



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Proposed signaling pathway of TRG-035.

## Quantitative Preclinical Data

The foundational preclinical data for TRG-035 was established using a panel of murine anti-USAG-1 monoclonal antibodies. The binding affinities of these antibodies to mouse USAG-1 protein were determined, providing key quantitative insights into their potency. It is important to note that the specific binding affinity for the humanized TRG-035 has not been publicly disclosed.

Antibody Clone	Dissociation Constant (K <sub>D</sub> ) to Mouse USAG-1
#12	1.2 x 10 <sup>-9</sup> M
#16	1.8 x 10 <sup>-8</sup> M
#37	1.1 x 10 <sup>-9</sup> M
#48	1.5 x 10 <sup>-8</sup> M
#57	1.3 x 10 <sup>-9</sup> M

Data extracted from Murashima-Suginami et al.,  
Science Advances 2021.

## Key Preclinical Experiments and Protocols

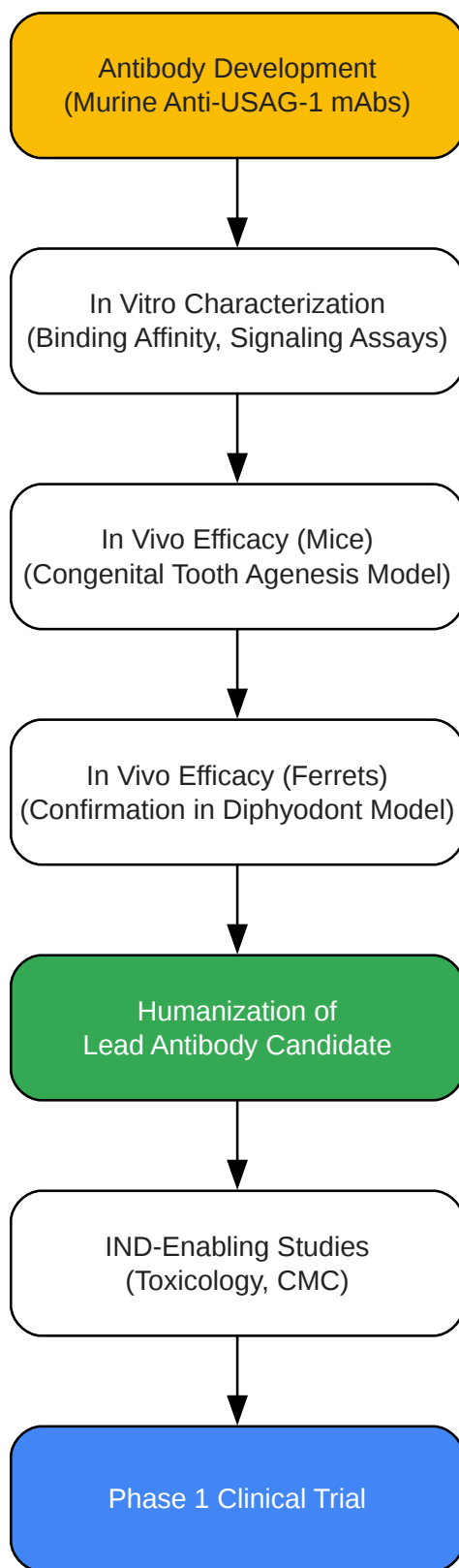
### Animal Models

The in vivo efficacy of anti-USAG-1 therapy was evaluated in two key animal models:

- Mice: Wild-type mice and mouse models of congenital tooth agenesis were used to demonstrate that a single intravenous injection of a USAG-1 neutralizing antibody could lead to the formation of a new, fully functional tooth.
- Ferrets: As diphyodonts with dental patterns similar to humans, ferrets were used to confirm the tooth regeneration potential of the therapy. A single dose of the antibody resulted in the growth of a supernumerary tooth.

## Experimental Workflow

The general workflow for the preclinical evaluation of the anti-USAG-1 antibodies is outlined below.



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Preclinical to clinical development workflow for TRG-035.

## Experimental Protocols

Detailed experimental protocols for the key preclinical studies are described in the supplementary materials of the primary research publication. The following provides a summary of the core methodologies.

- **Generation of Monoclonal Antibodies:** USAG-1 knockout mice were immunized with a bioactive human USAG-1 recombinant protein to generate murine monoclonal antibodies.
- **Surface Plasmon Resonance (SPR) Analysis:** The binding affinities ( $K_D$  values) of the purified monoclonal antibodies to mouse USAG-1 were determined using SPR.
- **Cell-Based Signaling Assays:** The effects of the anti-USAG-1 antibodies on BMP and Wnt signaling were assessed using cell lines expressing luciferase reporters downstream of the respective pathways.
- **In Vivo Antibody Administration:** A single systemic (intravenous) injection of the anti-USAG-1 antibody was administered to mice and ferrets.
- **Analysis of Tooth Regeneration:** Tooth regeneration was evaluated through morphological and histological analysis of the mandibles and maxillae of the treated animals.

## Clinical Development

TRG-035, the humanized anti-USAG-1 antibody, is currently in a Phase 1 clinical trial in Japan. The trial is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of TRG-035 in healthy adult volunteers with at least one missing tooth. The development and manufacturing of the clinical-grade antibody are being conducted in partnership with WuXi Biologics.

## Conclusion

TRG-035 represents a novel and promising therapeutic approach for tooth regeneration. Its mechanism of action, centered on the inhibition of the USAG-1 protein and subsequent

enhancement of BMP signaling, is supported by robust preclinical data in multiple animal models. The ongoing Phase 1 clinical trial is a critical step in determining the safety and efficacy of this innovative therapy in humans. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of TRG-035 for patients with tooth loss.

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## References

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